2-(4-Hydroxybutyl)-4-methylphenol
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Overview
Description
2-(4-Hydroxybutyl)-4-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hydroxybutyl group attached to the phenol ring. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 4-chlorobutanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methyl-2-butanone.
Reduction: Formation of 2-(4-hydroxybutyl)-4-methylcyclohexanol.
Substitution: Formation of 2-(4-hydroxybutyl)-4-methyl-2-nitrophenol or 2-(4-hydroxybutyl)-4-methyl-2-bromophenol.
Scientific Research Applications
2-(4-Hydroxybutyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the hydroxybutyl group, making it less versatile in chemical reactions.
2-(4-Hydroxybutyl)phenol: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Hydroxybutyl acrylate: Used in polymer production but lacks the aromatic ring, limiting its use in certain applications.
Uniqueness
2-(4-Hydroxybutyl)-4-methylphenol is unique due to the presence of both the hydroxybutyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
93306-52-6 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(4-hydroxybutyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-11(13)10(8-9)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3 |
InChI Key |
WVGPHZQKUCUVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CCCCO |
Origin of Product |
United States |
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